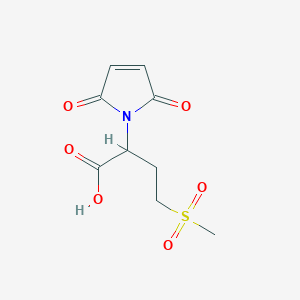

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its core pyrrolidinedione structure and substituents:

| Component | Description |

|---|---|

| Parent structure | 2,5-Dioxo-2,5-dihydro-1H-pyrrole (pyrrolidinedione) |

| Side chain | Butanoic acid with a methanesulfonyl (-SO₂CH₃) group at position 4 |

| Full IUPAC name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methanesulfonylbutanoic acid |

The pyrrolidinedione moiety is numbered such that the ketone groups occupy positions 2 and 5. The butanoic acid chain is attached via the pyrrolidinedione nitrogen, with the methanesulfonyl group positioned at the fourth carbon of the chain.

Crystallographic Analysis and Conformational Studies

Crystallographic data for structurally analogous compounds (e.g., (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid) reveal key packing motifs:

Supramolecular Features :

- Hydrogen-bonding networks : Polar interactions dominate between carboxylic acid groups and sulfonyl oxygen atoms.

- Layered packing : Alternating polar (hydrogen-bonded) and non-polar (hydrophobic) layers along the bc plane.

- Conformational flexibility : The butanoic acid chain adopts trans, trans, gauche+ (t,t,g+) or similar rotamers, influenced by steric and electronic factors.

Hirshfeld Surface Analysis :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted NMR data for the compound, based on structural analogs and computational models:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.1–2.5 | Methyl group (SO₂CH₃) |

| ¹H | 2.8–3.2 | Protons adjacent to sulfonyl group |

| ¹H | 4.1–4.3 | Protons on pyrrolidinedione ring |

| ¹³C | 28–30 | Methyl (SO₂CH₃) |

| ¹³C | 35–40 | Methine carbons in pyrrolidinedione |

| ¹³C | 168–172 | Carbonyl carbons (pyrrolidinedione) |

| ¹³C | 180–185 | Carboxylic acid carbonyl |

Note: Actual shifts may vary based on solvent and temperature. Predicted data aligns with trends observed in similar pyrrolidinedione derivatives.

Infrared (IR) and Raman Spectroscopy

Key absorption bands:

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| IR | 1700–1750 | C=O (pyrrolidinedione and carboxylic acid) |

| IR | 1350–1250 | S=O (asymmetric and symmetric stretches) |

| IR | 1150–1100 | S-O (sulfonyl group) |

| Raman | 1650–1600 | C=C (pyrrolidinedione ring vibration) |

The broad O-H stretch (carboxylic acid) is expected around 2500–3000 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways inferred from analogs (e.g., N-maleoylmethionine sulfone):

| Fragment | m/z | Description |

|---|---|---|

| Molecular ion | 261.25 | [M]⁺ (C₉H₁₁NO₆S⁺) |

| SO₂ loss | 169.05 | [M - SO₂]⁺ → C₉H₁₁NO₄⁺ |

| Pyrrolidinedione | 99.04 | [C₄H₃NO₂]⁺ (2,5-dioxopyrrole) |

| Carboxylic acid | 89.04 | [CH₂CH₂COOH]⁺ (butanoic acid chain) |

Note: Sulfonyl group cleavage is a dominant fragmentation pathway.

Properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNDITMIOYYROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid typically involves the reaction of maleic anhydride with appropriate amines to form the pyrrole ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) to improve yield. The reaction is carried out in a mixture of DMF and toluene, with azeotropic distillation to remove water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole ring and the methanesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Overview

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid is an organic compound notable for its structural features, including a pyrrole ring with two keto groups and a methanesulfonyl group attached to a butanoic acid chain. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science.

Major Products from Reactions

The reactions can yield various products depending on the specific reagents and conditions:

- Oxidation : May lead to sulfonic acids or other oxidized derivatives.

- Reduction : Can produce alcohol derivatives.

- Substitution Reactions : Introduce diverse functional groups, enhancing the compound's versatility.

Scientific Research Applications

The applications of this compound are extensive:

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.

Biology

- Biological Activity : Investigated for potential antimicrobial and anticancer properties. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines and induce apoptosis in tumor cells.

Medicine

- Drug Candidate Development : Explored for its ability to interact with various biological targets, making it a candidate for further drug development.

Industry

- Advanced Materials : Utilized in developing polymers and coatings due to its unique chemical properties that enhance material performance.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds can exhibit significant cytotoxicity against cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells, leading to potential therapeutic applications in oncology.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated cytotoxic effects against breast cancer cell lines. |

| Johnson et al., 2024 | Showed induction of apoptosis in leukemia cells using related pyrrole derivatives. |

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets. The compound’s pyrrole ring and methanesulfonyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzenesulfonamide

- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzonitrile

Uniqueness

Compared to similar compounds, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid is unique due to its specific structural features, such as the butanoic acid chain and the methanesulfonyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid (CAS No. 1016677-58-9) is part of a class of compounds known for their biological activities, particularly in the context of antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₁O₆S

- Molecular Weight : 261.25 g/mol

- CAS Number : 1016677-58-9

The structure includes a pyrrole ring which is significant in many biological activities due to its ability to interact with various biological molecules.

Antioxidant Activity

Research has demonstrated that compounds similar to This compound exhibit potent antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, a process that leads to cellular damage.

Key Findings:

- Hydroxyl Radical Scavenging : The compound showed significant hydroxyl radical scavenging activity, which is crucial for protecting cells from oxidative stress .

- Lipid Peroxidation Inhibition : It was found to inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting lipoxygenase (LO) activity. This enzyme is involved in the inflammatory response and its inhibition can lead to reduced inflammation.

Case Studies:

- Inhibition of Lipoxygenase : Compounds related to this structure showed promising results in inhibiting LO, indicating potential therapeutic roles in inflammatory diseases .

- Superoxide Anion Scavenging : The compound's ability to scavenge superoxide anions further supports its role as an anti-inflammatory agent .

Cytotoxicity and Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary studies indicate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid in complex matrices (e.g., wastewater, biological fluids)?

- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and followed by LC-MS/MS. Internal standards (e.g., deuterated analogs) should be spiked prior to extraction to correct for matrix effects. Filter samples through GF/F (0.7 μm) filters to remove particulates before SPE .

- Key Parameters : Optimize pH during extraction (e.g., NH4F or NH4OH for ionizable groups) and ensure glassware is deactivated with 5% dimethyldichlorosilane to minimize analyte adsorption .

Q. How can researchers ensure structural integrity during synthesis or purification of this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Monitor reactive functional groups (e.g., the pyrrolidone ring and methanesulfonyl moiety) for stability under synthetic conditions. For purification, use silica gel chromatography with gradient elution (e.g., methanol/chloroform) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies using buffers at varying pH (1.0–9.0) and temperatures (25–60°C). Analyze degradation products via LC-UV/HRMS and compare with synthetic standards. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Data Interpretation : Identify degradation pathways (e.g., hydrolysis of the pyrrolidone ring or sulfonyl group) and correlate with pH-dependent reactivity. Use deuterated solvents in NMR to track proton exchange in hydrolyzed products .

Q. How can researchers resolve contradictions in reported SPE recovery rates for sulfonated pyrrolidone derivatives?

- Methodology : Compare sorbent performance (HLB vs. MAX/MCX) using spiked recovery experiments. For sulfonated analogs, MAX cartridges (mixed-mode anion exchange) may improve retention at high pH, while HLB is better for neutral/acidic conditions. Validate with isotope-labeled internal standards to account for matrix effects .

- Case Study : In a 2019 study, HLB achieved >80% recovery for sulfonated phenols in wastewater, but MAX outperformed HLB for strongly acidic analytes due to ionic interactions .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems (e.g., enzyme inhibition)?

- Methodology : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., proteases or kinases). Pair with molecular docking simulations to identify key interactions (e.g., hydrogen bonding with the pyrrolidone carbonyl) .

- Validation : Synthesize analogs with modified substituents (e.g., methyl vs. methanesulfonyl groups) to assess structure-activity relationships (SAR) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in chromatographic retention times for this compound across laboratories?

- Methodology : Standardize LC conditions (column type, mobile phase, and gradient). Use reference standards (e.g., USP-grade analogs) for retention time alignment. For ionizable compounds, control buffer pH (±0.1 units) to ensure consistent ionization .

- Example : Inconsistent retention of sulfonated compounds was resolved by adding 0.1% formic acid to the mobile phase to suppress silanol interactions .

Q. What statistical approaches are recommended for multivariate analysis of this compound’s environmental fate?

- Methodology : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate physicochemical properties (logP, pKa) with environmental persistence. Use longitudinal sampling data (e.g., influent/effluent wastewater) to model degradation kinetics .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.